

Technical Guide: N-Cyclohexyl-beta-alanine Hydrochloride

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Compound of Interest

Compound Name:	3-(Cyclohexylamino)propanoic acid hydrochloride
CAS No.:	857576-62-6
Cat. No.:	B2936278

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Physicochemical Profiling, pKa Determination, and Applications

Executive Summary

N-cyclohexyl-beta-alanine hydrochloride (CAS: 26872-84-4 for free acid) is a secondary amino acid derivative structurally related to the Good's buffer CAPS. Unlike its alpha-amino acid isomer (beta-cyclohexyl-L-alanine), this molecule places the amine group at the beta-position (3-position) relative to the carboxylate.

This structural distinction significantly alters its ionization behavior. While explicit experimental pKa values for this specific derivative are often conflated with its isomers in literature, structural analysis and analog comparison place its pKa values in the ranges of 3.6–4.0 (Carboxyl) and 10.0–10.4 (Ammonium).

This guide provides the theoretical basis for these values, a definitive experimental protocol for their verification, and their implications in drug development and buffer formulation.

Physicochemical Identity & Structure

To ensure experimental integrity, researchers must first distinguish this molecule from its common isomers.

Feature	N-Cyclohexyl-beta-alanine	beta-Cyclohexyl-L-alanine
Structure	Cyclohexyl-NH-CH ₂ -CH ₂ -COOH	Cyclohexyl-CH ₂ -CH(NH ₂)-COOH
Amine Type	Secondary (N-substituted)	Primary (Alpha-amino)
Backbone	Beta-amino acid (Propanoic acid)	Alpha-amino acid (Alanine)
CAS (Free Acid)	26872-84-4	25528-71-6
Key Property	High basicity (pKa ~10.2+)	Moderate basicity (pKa ~9.6)

Structural Impact on pKa

The pKa values are governed by two primary structural factors:

- Beta-Positioning:** The increased distance (two carbons) between the ammonium cation and the carboxyl group reduces the inductive electron-withdrawing effect compared to alpha-amino acids. This raises the pKa of the carboxyl group from ~2.3 (alpha) to ~3.6–4.0.
- N-Cyclohexyl Substitution:** The cyclohexyl group acts as a bulky, electron-donating alkyl substituent. Secondary amines are typically more basic than primary amines. Comparison with CAPS (N-cyclohexyl-3-aminopropanesulfonic acid, pKa 10.4) suggests the amine pKa is 10.0–10.4.

Ionization Equilibria & Diagram

Understanding the species distribution is critical for buffer selection and synthesis.

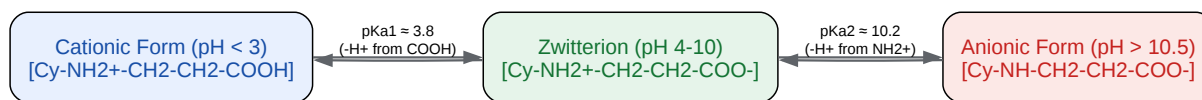


Fig 1. Ionization States of N-Cyclohexyl-beta-alanine

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Figure 1: The molecule exists primarily as a zwitterion between pH 4 and 10, making it highly soluble in water but potentially difficult to extract into organic solvents.

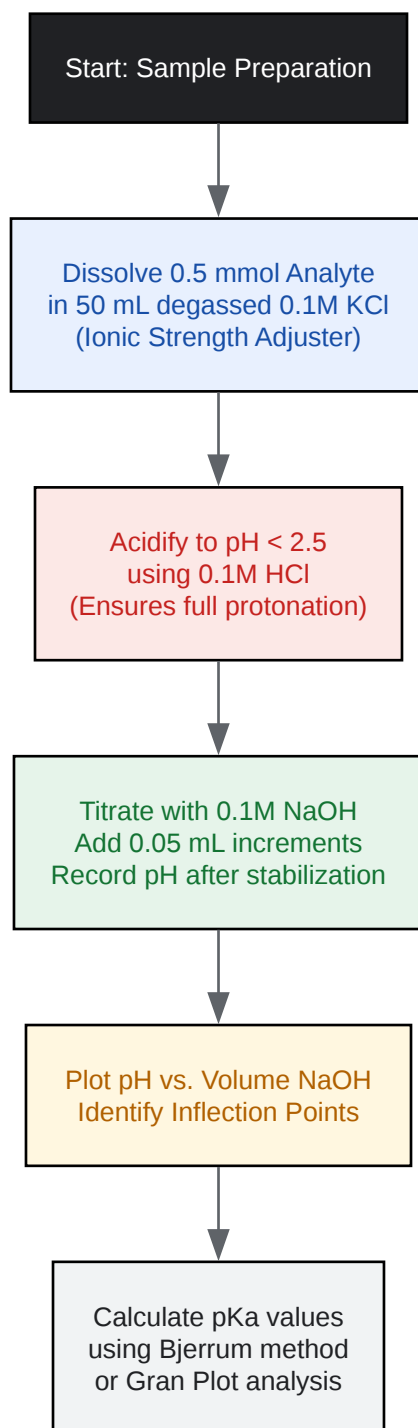
Experimental Determination Protocol

Since specific batch-to-batch variations and ionic strength effects can shift pKa values, the following Potentiometric Titration Protocol is the gold standard for determination.

Materials Required

- Analyte: ~100 mg N-cyclohexyl-beta-alanine HCl (dried).
- Titrant: 0.1 M NaOH (standardized against KHP).
- Solvent: Degassed HPLC-grade water (CO_2 -free).
- Instrumentation: pH meter with glass electrode (calibrated at pH 4.01, 7.00, 10.01).
- Temperature Control: Water-jacketed beaker at $25^\circ\text{C} \pm 0.1^\circ\text{C}$.

Step-by-Step Workflow



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Figure 2: Workflow for precise pKa determination using potentiometric titration.

Data Analysis Logic

- First Inflection (Buffer Region 1): Occurs around pH 3.5 – 4.0. This corresponds to the deprotonation of the carboxylic acid.
 - Calculation: At 0.5 equivalents of base (relative to the first step), $\text{pH} = \text{pKa}_1$.
- Second Inflection (Buffer Region 2): Occurs around pH 10.0 – 10.5. This corresponds to the deprotonation of the ammonium group.
 - Calculation: At 1.5 equivalents of base, $\text{pH} = \text{pKa}_2$.

Applications & Implications

1. "Good's Buffer" Analog

The molecule is structurally homologous to CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) and CHES.

- Utility: With a $\text{pKa}_2 \sim 10.2$, it serves as an excellent buffer for high-pH biological assays (pH 9.5 – 10.8), such as enzyme activity studies for alkaline phosphatases.
- Advantage: Unlike sulfonic acid buffers (CAPS), the carboxyl group allows for carbodiimide coupling (EDC/NHS chemistry) if immobilization is required.

2. Synthetic Intermediate

- Protecting Group Strategy: The secondary amine is nucleophilic but sterically hindered by the cyclohexyl group. Standard N-protection (e.g., Boc, Fmoc) may require longer reaction times or stronger bases compared to primary beta-alanine.
- Solubility: The HCl salt is highly water-soluble. To extract the free amino acid into organic solvents (e.g., DCM), the pH must be adjusted to the isoelectric point ($\text{pI} \sim 7.0$) or slightly lower to suppress the carboxylate charge, though zwitterionic solubility often necessitates ion-exchange chromatography for purification.

References

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